UNII-BAV9N49AFE
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Overview
Description
CP-220629 is a pyrazolopyridin derivative known for its role as a Type 4 cyclic nucleotide phosphodiesterase inhibitor. This compound has been studied for its potential anti-inflammatory and antiasthmatic properties .
Preparation Methods
The synthesis of CP-220629 involves the formation of a pyrazolopyridin core structure. The synthetic route typically includes the cyclization of appropriate precursors under controlled conditions. Industrial production methods focus on optimizing yield and purity, often involving multiple steps of purification and crystallization .
Chemical Reactions Analysis
CP-220629 undergoes various chemical reactions, including:
Oxidation: This reaction can modify the pyrazolopyridin core, often using oxidizing agents like hydrogen peroxide.
Reduction: Reduction reactions can be employed to alter specific functional groups within the molecule.
Scientific Research Applications
CP-220629 has been extensively studied in various scientific fields:
Chemistry: Used as a model compound to study phosphodiesterase inhibition.
Biology: Investigated for its effects on cellular signaling pathways.
Medicine: Explored for its potential therapeutic applications in treating inflammatory and respiratory diseases.
Industry: Utilized in the development of new pharmaceuticals and as a research tool in drug discovery
Mechanism of Action
CP-220629 exerts its effects by inhibiting Type 4 cyclic nucleotide phosphodiesterase, an enzyme involved in the breakdown of cyclic adenosine monophosphate (cAMP). By inhibiting this enzyme, CP-220629 increases cAMP levels, leading to anti-inflammatory and bronchodilatory effects. The molecular targets and pathways involved include the modulation of immune cell activity and the relaxation of bronchial smooth muscles .
Comparison with Similar Compounds
CP-220629 is unique among phosphodiesterase inhibitors due to its specific structure and potency. Similar compounds include:
Rolipram: Another phosphodiesterase inhibitor with similar anti-inflammatory properties.
Roflumilast: Used in the treatment of chronic obstructive pulmonary disease.
Cilomilast: Investigated for its potential in treating respiratory conditions
Properties
CAS No. |
162141-96-0 |
---|---|
Molecular Formula |
C20H25N3O |
Molecular Weight |
323.4 g/mol |
IUPAC Name |
1-cyclopentyl-3-ethyl-6-(2-methylphenyl)-4,5-dihydropyrazolo[3,4-c]pyridin-7-one |
InChI |
InChI=1S/C20H25N3O/c1-3-17-16-12-13-22(18-11-7-4-8-14(18)2)20(24)19(16)23(21-17)15-9-5-6-10-15/h4,7-8,11,15H,3,5-6,9-10,12-13H2,1-2H3 |
InChI Key |
IPUJXWMHZRFSAT-UHFFFAOYSA-N |
SMILES |
CCC1=NN(C2=C1CCN(C2=O)C3=CC=CC=C3C)C4CCCC4 |
Canonical SMILES |
CCC1=NN(C2=C1CCN(C2=O)C3=CC=CC=C3C)C4CCCC4 |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO, not in water |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
1-cyclopentyl-3-ethyl-6-(2-methylphenyl)-7-oxo-4,5,6,7-tetrahydro-1H-pyrazolo(3,4-c)pyridine CP 220629 CP-220629 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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